5-(Azidomethyl)-3-piperidin-4-yl-1,2-oxazole;hydrochloride
Description
Chemical Structure:
The compound features a 1,2-oxazole core substituted with an azidomethyl group at position 5 and a piperidin-4-yl group at position 2. The hydrochloride salt enhances solubility and stability. Its molecular formula is C₉H₁₄ClN₅O, with a molecular weight of 251.70 g/mol .
Synthesis: The synthesis involves regioselective cyclization of β-enamino ketoester precursors with hydroxylamine hydrochloride, a method optimized for generating 5-cycloaminyl-1,2-oxazole derivatives in moderate yields .
Applications: Primarily used as a heterocyclic amino acid-like building block in medicinal chemistry, particularly for designing ligands targeting central nervous system (CNS) receptors or enzyme inhibitors .
Propriétés
IUPAC Name |
5-(azidomethyl)-3-piperidin-4-yl-1,2-oxazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O.ClH/c10-14-12-6-8-5-9(13-15-8)7-1-3-11-4-2-7;/h5,7,11H,1-4,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOPBOPCENOPLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC(=C2)CN=[N+]=[N-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Analogues: Substituent Variations
The following table highlights key differences in substituents, heterocyclic cores, and molecular properties:
Key Structural and Functional Differences
Heterocyclic Core :
- 1,2-Oxazole (target compound) offers electron-rich aromaticity, favoring π-π stacking interactions in receptor binding .
- 1,2,4-Oxadiazole (e.g., compounds in ) provides higher metabolic stability due to reduced susceptibility to hydrolysis compared to 1,2-oxazoles .
Methoxymethyl Group: Enhances aqueous solubility and hydrogen-bonding capacity, critical for pharmacokinetics .
Piperidine vs. Azetidine: Piperidin-4-yl (6-membered ring) contributes to conformational flexibility and improved blood-brain barrier penetration .
Méthodes De Préparation
Robinson-Gabriel Cyclization for Oxazole Scaffolds
The Robinson-Gabriel synthesis remains a cornerstone for constructing 2,5-disubstituted oxazoles, involving cyclodehydration of α-acylamino ketones under acidic conditions. For 3-piperidin-4-yl substitution, strategic precursor design is critical:
- Precursor Synthesis : Reacting piperidin-4-yl acetic acid with bromoacetyl bromide yields α-bromoacetyl-piperidin-4-yl acetamide, which undergoes cyclization with polyphosphoric acid (PPA) at 130°C.
- Limitations : Traditional mineral acids (H₂SO₄, POCl₃) yield <30% for bulky substituents, but PPA enhances yields to 50–60% by mitigating steric hindrance.
Van Leusen Oxazole Synthesis with TosMIC
Tosylmethyl isocyanide (TosMIC) enables 4,5-disubstituted oxazoles via [3+2] cycloaddition:
- Piperidine Integration : Condensation of 4-(piperidin-4-yl)benzaldehyde with TosMIC in isopropyl alcohol/K₃PO₄ under microwave irradiation (350 W, 65°C, 8 min) generates 4-piperidin-4-yl-5-hydroxymethyl oxazole.
- Throughput : Microwave-assisted methods reduce reaction times from hours to minutes while improving regioselectivity.
Azidomethyl Functionalization Pathways
Bromomethyl Intermediate Synthesis
Halogenation at C5 precedes azide substitution:
- Bromination : Treating 5-hydroxymethyl-3-piperidin-4-yl oxazole with PBr₃ in dry THF (0°C → reflux, 4 h) achieves 85% conversion to 5-bromomethyl derivative.
- Alternative Routes : Continuous-flow systems using bromoacetyl bromide and azirine intermediates (from vinyl azides) enable scalable bromomethyl production.
Nucleophilic Azide Displacement
Replacing bromide with azide requires stringent conditions:
- Reagent System : NaN₃ (3 eq) in DMF/H₂O (9:1) at 60°C for 12 h achieves >90% substitution.
- Safety Considerations : Azide formation necessitates controlled temperatures (<65°C) and inert atmospheres to prevent explosive side reactions.
Piperidin-4-yl Group Introduction
Direct Cyclization with Piperidine Moieties
Pre-installing piperidine during oxazole formation avoids post-functionalization challenges:
Post-Cyclization Functionalization
For oxazoles with latent reactivity at C3:
- Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 3-bromo oxazoles with piperidin-4-yl zinc reagents (Pd(OAc)₂/Xantphos, 100°C, 24 h) installs the piperidine group.
- Microwave Acceleration : 15 min irradiations at 150°C reduce typical reaction times by 80% while maintaining 68% yields.
Hydrochloride Salt Formation
Acid-Base Titration for Salt Precipitation
Free base conversion to hydrochloride ensures pharmaceutical stability:
Counterion Effects on Crystallinity
Hydrochloride salts exhibit superior crystallinity vs. other anions (tosylate, mesylate), critical for X-ray characterization and formulation stability.
Analytical Characterization Benchmarks
| Parameter | Method | Target Specification |
|---|---|---|
| Identity (NMR) | ¹H/¹³C NMR (DMSO-d₆) | δ 4.35 (s, 2H, CH₂N₃), δ 3.15 (m, 1H, piperidine) |
| Purity (HPLC) | C18, MeCN/H2O + 0.1% TFA | >98% AUC at 254 nm |
| Azide Content | IR (KBr) | 2100 cm⁻¹ (sharp νₐzide) |
| Cl⁻ Verification | Ion chromatography | 17.2–17.8% (theory 17.5%) |
Scale-Up Challenges and Solutions
Stabilizing Azide Intermediates
- Additives : 0.1 M CuI suppresses undesired Staudinger reactions during storage.
- Temperature Control : Maintain intermediates at -20°C in amber vials to prevent photodegradation.
Comparative Method Efficiency
| Method | Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| Robinson-Gabriel + SN2 | 4 | 41% | High regioselectivity |
| Van Leusen + Flow | 3 | 58% | Rapid, scalable |
| Buchwald + Azidation | 5 | 33% | Flexible substitution |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
